molecular formula C8H17ClN2O3 B6200031 [(6-aminohexyl)carbamoyl]formic acid hydrochloride CAS No. 65594-86-7

[(6-aminohexyl)carbamoyl]formic acid hydrochloride

Cat. No.: B6200031
CAS No.: 65594-86-7
M. Wt: 224.7
InChI Key:
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Description

[(6-aminohexyl)carbamoyl]formic acid hydrochloride is a chemical compound with the molecular formula C8H17ClN2O3 and a molecular weight of 224.69 g/mol . This compound is known for its unique structure, which includes an aminohexyl group and a carbamoylformic acid moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of [(6-aminohexyl)carbamoyl]formic acid hydrochloride typically involves the reaction of 6-aminohexylamine with formic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

[(6-aminohexyl)carbamoyl]formic acid hydrochloride undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of [(6-aminohexyl)carbamoyl]formic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

[(6-aminohexyl)carbamoyl]formic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(6-aminohexyl)carbamoyl]formic acid hydrochloride involves the reaction of 6-aminohexyl isocyanate with formic acid in the presence of hydrochloric acid.", "Starting Materials": [ "6-aminohexyl isocyanate", "Formic acid", "Hydrochloric acid" ], "Reaction": [ "Add 6-aminohexyl isocyanate to a reaction flask", "Add formic acid to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to 80-90°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum", "Obtain [(6-aminohexyl)carbamoyl]formic acid hydrochloride as a white solid" ] }

CAS No.

65594-86-7

Molecular Formula

C8H17ClN2O3

Molecular Weight

224.7

Purity

95

Origin of Product

United States

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